molecular formula C11H8ClN5O4 B10855150 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one

4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one

Cat. No.: B10855150
M. Wt: 309.66 g/mol
InChI Key: WUVOGTSGMTVCGA-PQMHYQBVSA-N
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Description

4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential biological and chemical properties. This compound features a pyridazinone core, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 4-chloro-5-hydrazinylpyridazin-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The chloro group in the pyridazinone ring can be substituted by nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized pyridazinone derivatives with various substituents.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The biological activity of 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-[(2Z)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one
  • 4-chloro-5-[(2Z)-2-(4-hydroxy-3-aminobenzylidene)hydrazinyl]pyridazin-3(2H)-one

Uniqueness

The presence of the nitro group in 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds that lack the nitro group or have different substituents.

Properties

Molecular Formula

C11H8ClN5O4

Molecular Weight

309.66 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4-

InChI Key

WUVOGTSGMTVCGA-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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